methylidene}amino]benzoic acid CAS No. 654649-08-8](/img/structure/B12517883.png)
2-[(Z)-{[(E)-(3-Chlorophenyl)diazenyl](4-ethylphenyl)methylidene}amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids This compound is characterized by the presence of a diazenyl group (N=N) attached to a chlorophenyl and an ethylphenyl group, which are further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 3-chloroaniline to form the diazonium salt. This is achieved by treating 3-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 4-ethylbenzaldehyde under basic conditions to form the corresponding azo compound.
Condensation Reaction: The azo compound is further reacted with 2-aminobenzoic acid in the presence of a suitable condensing agent, such as acetic anhydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced forms of the azo compound
Substitution: Substituted derivatives with halogens or nitro groups
Scientific Research Applications
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid has various applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: An aminobenzoic acid with a similar structure but lacking the diazenyl and ethylphenyl groups.
Tolfenamic Acid: A compound with a similar benzoic acid moiety but different substituents on the aromatic ring.
2-(4-Hydroxyphenylazo)benzoic Acid: A structurally related compound with a hydroxyphenyl group instead of the chlorophenyl group.
Uniqueness
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
654649-08-8 |
|---|---|
Molecular Formula |
C22H18ClN3O2 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-[[[(3-chlorophenyl)diazenyl]-(4-ethylphenyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-15-10-12-16(13-11-15)21(26-25-18-7-5-6-17(23)14-18)24-20-9-4-3-8-19(20)22(27)28/h3-14H,2H2,1H3,(H,27,28) |
InChI Key |
QXQIAWKUFDDIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NC2=CC=CC=C2C(=O)O)N=NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


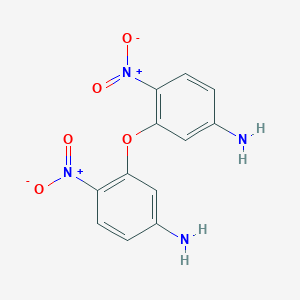
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
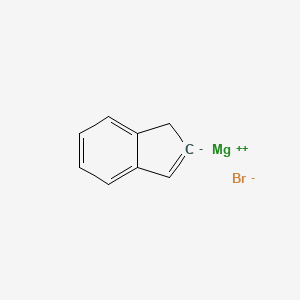
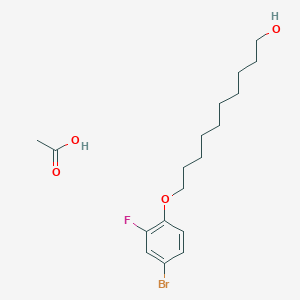


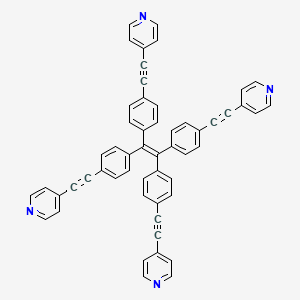
methanone](/img/structure/B12517827.png)
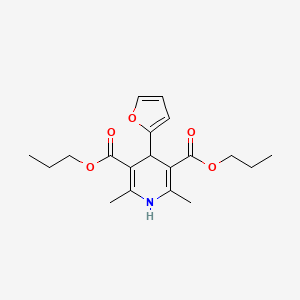

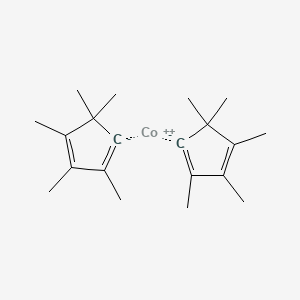
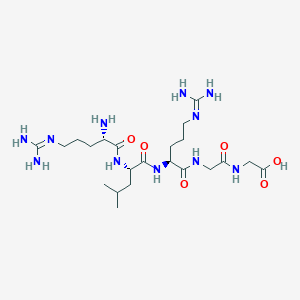
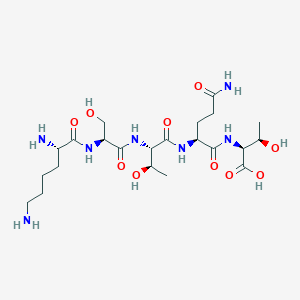
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
